molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine

Cat. No.: B2830664
CAS No.: 324776-77-4
M. Wt: 546.147
InChI Key: OKBFMRUDRLALFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is a high-purity organic compound supplied for research and development purposes. This molecule, with the CAS registry number 324776-77-4 , has a molecular formula of C 18 H 16 I 2 N 2 O 2 and a molecular weight of 546.14 g/mol . Its structure features a central piperazine ring where both nitrogen atoms are functionalized with 3-iodobenzoyl groups . The presence of iodine atoms and carbonyl groups makes this compound a potential valuable intermediate or building block in various research fields. It may serve as a ligand in catalyst systems or as a key precursor in the synthesis of more complex molecules for pharmaceutical and materials science research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can refer to the product's SMILES notation, O=C(N1CCN(C(C2=CC=CC(I)=C2)=O)CC1)C3=CC=CC(I)=C3, for computational and database studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBFMRUDRLALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,4 Bis 3 Iodophenyl Carbonyl Piperazine

General Principles of Piperazine (B1678402) N,N'-Diacylation

Piperazine is a six-membered heterocyclic compound containing two secondary amine functional groups at opposite positions. researchgate.net Its symmetrical nature allows for straightforward N,N'-diacylation to produce symmetrically substituted derivatives. This transformation is a cornerstone of medicinal chemistry, as the piperazine scaffold offers favorable physicochemical properties for drug candidates. researchgate.net The primary challenge in diacylation is to ensure the reaction goes to completion, avoiding the formation of mono-acylated intermediates.

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the amine. numberanalytics.comhepatochem.com Direct condensation at high temperatures is possible but often incompatible with complex molecules. luxembourg-bio.com Therefore, a wide array of coupling reagents has been developed to enable amide bond formation under milder conditions. luxembourg-bio.comucl.ac.uk

These methods can be broadly categorized:

Acid Halide Method: The carboxylic acid (3-iodobenzoic acid) can be converted to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. hepatochem.com The resulting 3-iodobenzoyl chloride reacts readily with piperazine in the presence of a base (to neutralize the HCl byproduct) to form the desired di-amide.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.comluxembourg-bio.com These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nitrogen of piperazine. luxembourg-bio.com To improve efficiency and minimize side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Phosphonium (B103445) and Uronium/Aminium Salt Reagents: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and T3P (n-propylphosphonic acid anhydride). ucl.ac.uk These reagents convert the carboxylic acid into an active ester, which then reacts with the amine. luxembourg-bio.com They are known for their high efficiency and are frequently used in both solution-phase and solid-phase synthesis. hepatochem.com

The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack from the piperazine nitrogen, leading to a tetrahedral intermediate that collapses to form the stable amide bond. numberanalytics.com

Interactive Table: Common Amide Coupling Reagents
Reagent ClassExample Reagent(s)Mechanism of ActionCommon Additives
CarbodiimidesEDC, DCCForms reactive O-acylisourea intermediate luxembourg-bio.comHOBt, HOAt
Phosphonium SaltsBOP, PyBOPForms active phosphonium esters-
Uronium/Aminium SaltsHATU, HBTUForms active uronium esters luxembourg-bio.comDIPEA, Triethylamine (B128534)
Acid HalidesThionyl ChlorideConverts carboxylic acid to acyl chloride hepatochem.comPyridine, Triethylamine
AnhydridesT3PForms a mixed anhydride-

Achieving high yield and purity in the N,N'-diacylation of piperazine requires careful control over reaction conditions. The symmetrical nature of the desired product simplifies purification, but incomplete reactions can lead to mixtures of mono- and di-acylated products.

Key parameters for optimization include:

Stoichiometry: To drive the reaction to completion and ensure di-substitution, at least two equivalents of the acylating agent (e.g., 3-iodobenzoyl chloride or 3-iodobenzoic acid with a coupling reagent) are used for every one equivalent of piperazine. An excess of the acylating agent can be used to ensure all piperazine is consumed. nih.gov

Solvent: The choice of solvent is crucial. Dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and chlorinated solvents such as dichloromethane (B109758) (DCM) are commonly employed as they effectively dissolve the reactants. ucl.ac.uknih.gov

Temperature: Amide coupling reactions are often performed at room temperature, but gentle heating or cooling may be necessary depending on the reactivity of the substrates and reagents. nih.gov For instance, reactions involving highly reactive acyl chlorides may be started at 0 °C to control the initial exothermic reaction.

Order of Addition: The order in which reagents are added can be critical. In coupling reagent-mediated reactions, the carboxylic acid is typically pre-activated with the coupling agent before the piperazine is introduced. This prevents the amine from reacting directly with the coupling reagent, which can form unwanted byproducts. luxembourg-bio.com

Base: An organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is usually required to scavenge the acid byproduct generated during the reaction (e.g., HCl from acyl chlorides or the proton from the carboxylic acid).

By systematically adjusting these parameters, the formation of the desired 1,4-bis[(3-iodophenyl)carbonyl]piperazine can be maximized, simplifying subsequent purification steps. nih.gov

Introduction of Iodophenyl Substituents

The 3-iodophenyl moieties are key features of the target molecule. These can be incorporated either by using a starting material that already contains the iodo-substituent (e.g., 3-iodobenzoic acid) or by performing a halogenation reaction on a phenyl precursor.

The position of the iodine atom at the 3-position (meta) of the phenyl ring is a result of the directing effects of substituents in electrophilic aromatic substitution reactions. The carbonyl group of the benzoyl moiety is an electron-withdrawing group and is therefore a meta-director. youtube.com If one were to synthesize the molecule by first acylating piperazine with benzoyl chloride and then attempting to iodinate the resulting 1,4-dibenzoylpiperazine, the carbonyl groups would direct the incoming electrophile (I+) to the meta positions of both phenyl rings.

Alternatively, starting with a different substituent on the benzene (B151609) ring can direct the iodine to the desired position, after which the initial substituent is converted to a carboxylic acid. For example, starting with toluene (B28343) (methylbenzene), iodination would primarily yield ortho- and para-iodotoluene because the methyl group is an ortho-, para-director. To achieve meta-substitution, one would need a meta-directing group that can later be transformed into a carboxyl group.

Direct iodination of aromatic rings is a common electrophilic aromatic substitution reaction. wikipedia.org Unlike chlorination and bromination, which often require a Lewis acid catalyst like FeCl₃ or FeBr₃, iodination is typically performed using molecular iodine (I₂) in the presence of an oxidizing agent. wikipedia.orglibretexts.org

Common iodination conditions include:

Iodine with an Oxidizing Agent: Reagents such as hydrogen peroxide (H₂O₂), nitric acid, or copper salts (e.g., CuCl₂) are used to oxidize I₂ to a more potent electrophilic species, often represented as I+. libretexts.org This "I+" equivalent is then attacked by the electron-rich aromatic ring to form the C-I bond.

Iodine Monochloride (ICl): This interhalogen compound is more reactive than I₂ and can be used for direct iodination.

N-Iodosuccinimide (NIS): NIS, often in the presence of an acid catalyst like trifluoroacetic acid, is an effective source of electrophilic iodine for iodinating a wide range of aromatic compounds. wikipedia.org

The choice of reagent and conditions depends on the reactivity of the aromatic substrate. Electron-rich aromatic rings can be iodinated under milder conditions, while electron-deficient rings require more forceful reagents. wikipedia.org

Interactive Table: Aromatic Iodination Methods
Reagent SystemElectrophilic SpeciesTypical SubstratesNotes
I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂)I⁺ (or equivalent) libretexts.orgBenzene and its derivativesCommon and cost-effective method.
N-Iodosuccinimide (NIS) + AcidI⁺Activated and deactivated arenesMild conditions, good for complex molecules. wikipedia.org
I₂ / HIO₃ / H₂SO₄I₃⁺ wikipedia.orgDeactivated arenesPowerful reagent system for electron-poor rings.
Iodine Monochloride (ICl)I⁺General arenesMore reactive than molecular iodine.

Multi-Step Synthesis Pathways for Complex Piperazine Derivatives

The synthesis of this compound serves as a foundational step for creating more complex molecules. The piperazine core acts as a rigid scaffold, and the two terminal iodine atoms provide reactive handles for further chemical transformations, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the attachment of a vast array of different chemical moieties, making this class of compounds highly valuable in materials science and medicinal chemistry.

Examples of synthetic strategies to build complex piperazine derivatives include:

Sequential Functionalization: In cases where two different groups are desired on the phenyl rings, a protecting group strategy can be employed. One nitrogen of the piperazine is protected (e.g., with a Boc group), allowing for mono-acylation. nih.gov The first iodophenyl group can then be functionalized via cross-coupling. Subsequently, the protecting group is removed, and the second nitrogen is acylated with a different functionalized benzoyl group.

Ring Construction: For highly substituted or complex piperazine rings, the synthesis may involve constructing the heterocyclic ring itself as part of the pathway. This can be achieved through methods like the reductive amination of diketones or the cyclization of substituted ethylenediamine (B42938) precursors. researchgate.netgoogle.com

C-H Functionalization: Advanced methods allow for the direct functionalization of the C-H bonds on the piperazine ring itself, enabling the introduction of alkyl or aryl substituents at the carbon atoms of the heterocycle. beilstein-journals.orgmdpi.com This provides an alternative route to complexity that does not rely solely on N-acylation or N-alkylation.

These multi-step pathways highlight the versatility of the piperazine unit as a central building block in the design and synthesis of complex organic molecules with tailored properties. nih.govnih.gov

Convergent and Linear Synthesis Routes

The preparation of this compound is most commonly achieved through a convergent synthesis approach. This strategy involves the direct coupling of two key building blocks: piperazine and a derivative of 3-iodobenzoic acid.

Figure 1: General reaction scheme for the synthesis of this compound.

In this process, piperazine acts as a dinucleophile, with each nitrogen atom attacking the electrophilic carbonyl carbon of a 3-iodobenzoyl chloride molecule. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net The choice of solvent is critical, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) being commonly employed to avoid side reactions with the acyl chloride.

The reaction of piperazine with benzoyl chlorides can yield both mono-N-acylated and N,N'-diacylated products. rsc.org To favor the formation of the desired disubstituted product, this compound, the stoichiometry of the reactants is a key consideration. Using a molar ratio of at least two equivalents of the acyl chloride to one equivalent of piperazine is essential. nih.gov

An alternative, though less direct, linear approach involves the coupling of piperazine with 3-iodobenzoic acid using a peptide coupling reagent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) can facilitate the formation of the amide bonds. While this method avoids the use of acyl chlorides, it may require more complex purification to remove the coupling agent byproducts.

Route Reactants Reagents/Conditions Advantages Disadvantages
Acyl Chloride Piperazine, 3-Iodobenzoyl ChlorideBase (e.g., Triethylamine), Aprotic Solvent (e.g., DCM)High reactivity, generally good yields.Acyl chloride can be moisture-sensitive.
Amide Coupling Piperazine, 3-Iodobenzoic AcidCoupling agents (e.g., DCC, EDC), Activator (e.g., HOBt)Milder conditions, avoids acyl halides.Formation of byproducts requiring removal.

Scalability Considerations for Research Applications

For research applications, the scalability of the synthesis of this compound is an important factor. The acylation of piperazine with 3-iodobenzoyl chloride is a robust reaction that generally scales well from milligram to multi-gram quantities.

Key considerations for scaling up this synthesis include:

Reaction Stoichiometry: Maintaining the correct molar ratios of piperazine, 3-iodobenzoyl chloride, and base is crucial for maximizing the yield of the desired product and minimizing the formation of the mono-acylated byproduct. An excess of the acyl chloride can be used to drive the reaction to completion, but this may complicate purification.

Temperature Control: The acylation reaction is typically exothermic. On a larger scale, effective temperature control is necessary to prevent side reactions and ensure consistent product quality. The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.

Addition Rate: The rate of addition of the acyl chloride to the piperazine solution can influence the product distribution. A slow, controlled addition can help to minimize the formation of the mono-acylated impurity.

Work-up and Purification: As the scale of the reaction increases, the efficiency of the work-up and purification steps becomes more critical. The choice of purification method will depend on the purity of the crude product and the required final purity.

Recent advancements in flow chemistry offer potential for improved scalability and control over reaction parameters for piperazine acylation reactions. mdpi.com Continuous flow reactors can provide better heat and mass transfer, leading to more consistent product quality and potentially higher yields.

Parameter Small Scale (mg) Larger Scale (g) Considerations
Reactant Ratio Precise stoichiometryMay use slight excess of acyl chlorideMinimize byproducts
Temperature Easily controlled with ice bathRequires more efficient coolingPrevent side reactions
Addition Rapid addition often acceptableSlow, controlled addition preferredEnsure complete disubstitution
Purification Chromatography is feasibleRecrystallization is more practicalEfficiency and solvent usage

Purification and Isolation Techniques

The purification and isolation of this compound are critical steps to obtain a product of high purity, which is essential for its subsequent use in research. The choice of technique depends on the nature and quantity of impurities present in the crude product.

Common impurities in the synthesis of this compound include the mono-acylated piperazine derivative, unreacted starting materials, and byproducts from the reaction, such as triethylamine hydrochloride.

Recrystallization is often the most effective and scalable method for purifying solid amide products. researchgate.net The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure product will crystallize out of the solution, while the impurities remain dissolved. researchgate.net Suitable solvents for the recrystallization of aromatic amides include polar solvents such as ethanol, isopropanol, or acetonitrile (B52724). researchgate.net

Column Chromatography on silica (B1680970) gel can be employed for the purification of smaller quantities of the compound or when very high purity is required. researchgate.net A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used to elute the components. The desired product is generally less polar than the mono-acylated byproduct.

Washing and Extraction are important steps in the initial work-up procedure. After the reaction is complete, the reaction mixture is often diluted with an organic solvent and washed with an aqueous acid solution (e.g., dilute HCl) to remove the excess base and its salt. reddit.com This is followed by a wash with an aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted 3-iodobenzoic acid (if present) and a final wash with brine.

The isolated product should be thoroughly dried under vacuum to remove any residual solvents. The purity of the final compound can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Technique Purpose Typical Solvents/Reagents
Aqueous Work-up Removal of base, salts, and acidic impuritiesDilute HCl, Saturated NaHCO₃, Brine
Recrystallization Bulk purification of the solid productEthanol, Acetonitrile, Isopropanol
Column Chromatography High-purity separationSilica gel with Hexane/Ethyl Acetate eluent
Drying Removal of residual solventsHigh vacuum, Desiccator

Structural Characterization and Spectroscopic Analysis of 1,4 Bis 3 Iodophenyl Carbonyl Piperazine

Spectroscopic Techniques for Molecular Confirmation and Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for a complete structural assignment. Due to the symmetrical nature of the molecule, with two identical (3-iodophenyl)carbonyl units attached to the central piperazine (B1678402) ring, the NMR spectra are simplified, with signals corresponding to chemically equivalent protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperazine ring and the aromatic protons of the two 3-iodophenyl groups.

The protons on the piperazine ring are chemically equivalent due to the molecule's symmetry. However, their signals can be complex. The piperazine ring exists in a chair conformation, and the rotation around the amide (C-N) bonds can be restricted at room temperature. This restricted rotation can lead to broader signals or even distinct signals for protons in different environments (e.g., axial vs. equatorial, or syn vs. anti to the carbonyl oxygen). Typically, the methylene (B1212753) protons of the piperazine ring in similar N,N'-diacylpiperazine structures appear as a broad singlet or a set of multiplets in the range of 3.5-4.0 ppm.

The aromatic protons of the 3-iodophenyl group will appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern will give rise to a characteristic set of signals. The proton ortho to both the iodine and carbonyl groups (H-2) is expected to be a triplet or a narrow multiplet. The proton between the two substituents (H-4) would likely appear as a doublet of doublets. The proton ortho to the carbonyl group (H-6) would also be a doublet of doublets, and the proton ortho to the iodine atom (H-5) would appear as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperazine (-CH₂-) 3.5 - 4.0 Broad Singlet / Multiplet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, only half the number of expected carbon signals will appear.

The carbonyl carbon (C=O) signal is expected to be the most downfield, typically in the range of 168-172 ppm. The piperazine methylene carbons (-CH₂-) will show a signal in the aliphatic region, generally between 40 and 50 ppm. The aromatic carbons will appear between 120 and 140 ppm. The carbon atom bonded to the iodine (C-I) is a quaternary carbon and will have a distinct chemical shift, often appearing further upfield than other aromatic carbons due to the heavy atom effect, typically around 95 ppm. The other aromatic carbons will show distinct signals based on their position relative to the iodine and carbonyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 172
Aromatic C-I ~95
Aromatic C-H & C-C 120 - 140

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to confirm the connectivity between the adjacent protons on the 3-iodophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the C=O and C-I) by looking at their correlations to nearby protons. For instance, the piperazine protons would show a correlation to the carbonyl carbon, confirming the amide linkage.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound, the expected molecular formula is C₁₈H₁₆I₂N₂O₂. HRMS would be used to confirm this exact formula. The calculated monoisotopic mass for this compound is 545.9305 g/mol . An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide definitive proof of the compound's elemental composition.

The mass spectrum would also show a characteristic isotopic pattern due to the presence of two iodine atoms. The fragmentation pattern would likely involve the cleavage of the amide bonds, leading to fragments corresponding to the (3-iodophenyl)carbonyl cation and the piperazine ring fragments.

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the fragmentation pattern provides valuable information about the connectivity of its constituent parts.

Key fragmentation processes would include:

Cleavage of the Carbonyl-Piperazine Bond: A primary fragmentation event is expected to be the cleavage of the C-N bond between the carbonyl group and the piperazine ring. This would lead to the formation of a stable 3-iodobenzoyl cation.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo characteristic fragmentation. This often involves the loss of ethylene (B1197577) fragments (C₂H₄) or the entire ethylenimine bridge, leading to a series of smaller, charged fragments.

Loss of Iodine: The carbon-iodine bond is relatively weak and can be cleaved to produce a fragment ion corresponding to the loss of an iodine atom or an iodine radical.

Sequential Fragmentations: Subsequent fragmentation of the primary ions can also occur, leading to a complex pattern of smaller ions that can be used to piece together the original structure.

A hypothetical fragmentation scheme is presented in the data table below, illustrating the expected major fragments and their corresponding mass-to-charge ratios (m/z).

Fragment Ion Proposed Structure m/z (calculated)
[M]+C₁₈H₁₆I₂N₂O₂545.93
[M - I]+C₁₈H₁₆IN₂O₂419.03
[M - C₇H₄IO]+C₁₁H₁₂IN₂O343.00
[C₇H₄IO]+3-Iodobenzoyl cation230.93
[C₆H₄I]+3-Iodophenyl cation202.94

This table presents predicted data based on general fragmentation principles.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl groups and the various vibrations of the piperazine ring.

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum will be the strong, sharp absorption band corresponding to the C=O stretching vibration of the amide groups. For aromatic amides, this band typically appears in the region of 1650-1680 cm⁻¹. spectroscopyonline.comlibretexts.org The exact position will be influenced by the electronic effects of the iodophenyl group and the geometry of the amide bond.

Piperazine Group Vibrations: The piperazine ring will exhibit a series of characteristic vibrations. These include C-H stretching vibrations of the methylene groups, which are typically observed between 2800 and 3000 cm⁻¹. nih.gov The C-N stretching vibrations of the piperazine ring are expected in the 1150-1250 cm⁻¹ region. Scissoring and rocking vibrations of the CH₂ groups will also be present in the fingerprint region (below 1500 cm⁻¹).

The presence of the iodophenyl groups will also give rise to specific absorption bands in the IR spectrum.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring will produce a series of medium to weak absorption bands in the region of 1450-1600 cm⁻¹.

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The identification of this band can provide direct evidence for the presence of the iodine substituent.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideC=O stretch1650-1680
PiperazineC-H stretch2800-3000
PiperazineC-N stretch1150-1250
Aromatic RingC-H stretch> 3000
Aromatic RingC=C stretch1450-1600
Aryl HalideC-I stretch500-600

This table presents expected data based on established IR correlation charts.

X-ray Crystallography for Solid-State Structural Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the precise molecular geometry.

Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. researchgate.net The two 3-iodobenzoyl substituents would likely occupy the equatorial positions on the piperazine ring to reduce steric hindrance.

Amide Bond Geometry: The geometry of the amide bonds is expected to be planar due to the partial double bond character of the C-N bond. The orientation of the 3-iodophenyl rings relative to the piperazine ring would also be determined.

Bond Lengths and Angles: X-ray crystallography would provide precise measurements of all bond lengths and angles within the molecule, confirming the expected values for C=O, C-N, C-C, and C-I bonds.

In addition to the molecular structure, X-ray crystallography also elucidates how the molecules are arranged in the crystal lattice.

Investigation of Intramolecular Torsion Angles and Bond Lengths

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, particularly the bond lengths between them and the torsion (or dihedral) angles that describe the rotation around specific bonds.

The central piperazine ring in N,N'-disubstituted piperazines typically adopts a stable chair conformation. researchgate.net The key structural parameters are the bond lengths within the piperazine ring (C-N and C-C), the amide linkages (C=O, C-N), and the attached iodophenyl groups. The amide bond (C-N) exhibits partial double-bond character due to resonance, which restricts free rotation and influences the planarity of the carbonyl group relative to the piperazine nitrogen. expasy.org

While specific, experimentally determined values for the title compound are not available, the following table presents representative bond lengths and torsion angles observed in structurally similar N,N'-diacylpiperazine derivatives, providing an expected range for these parameters.

Table 1: Representative Structural Parameters for N,N'-Diacylpiperazine Scaffolds

Parameter Bond Type Typical Bond Length (Å) Torsion Angle Definition Typical Angle (°)
C-N (Amide) C-N 1.33 - 1.35 C-C-N-C(O) 175 to -175
C=O C=O 1.22 - 1.25 Cα-C-N-Cα ~180 (trans)
C-N (Ring) C-N 1.46 - 1.48 N-C-C-N (Ring) ± 50 to 60

Note: Data are generalized from crystallographic studies of various N,N'-diacylpiperazine derivatives. Actual values for this compound may vary.

Advanced Analytical Methods for Purity Assessment

Ensuring the chemical purity of this compound is critical. A combination of advanced analytical techniques is typically employed to identify and quantify the target compound and any potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of non-volatile organic compounds. unodc.org A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the main compound from any impurities. nih.govresearchgate.net The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule are chromophoric. nih.govsielc.com The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks. A validated HPLC method can provide high accuracy and precision for quantitative analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure and can also be used for purity assessment. The ¹H NMR spectrum would provide information on the number and environment of protons, confirming the presence of the piperazine ring protons and the aromatic protons of the 3-iodophenyl groups. Similarly, the ¹³C NMR spectrum would verify the carbon framework. The presence of unexpected signals could indicate impurities. Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. mdpi.com Techniques such as electrospray ionization (ESI) coupled with a mass analyzer can provide a precise mass measurement, confirming the elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for identifying and characterizing trace impurities by their mass-to-charge ratio and fragmentation patterns. researchgate.net

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₀H₁₈I₂N₂O₂). A close correlation between the found and calculated values provides strong evidence of purity.

The following table summarizes the primary methods used for purity assessment.

Table 2: Summary of Analytical Methods for Purity Assessment

Method Purpose Information Obtained
HPLC Separation and Quantification Purity percentage, detection of related substances and impurities. nih.gov
NMR Structure Elucidation & Purity Confirmation of chemical structure, identification of impurities.
MS Molecular Weight Confirmation Molecular mass, elemental composition, impurity identification. mdpi.com

Computational and Theoretical Investigations of 1,4 Bis 3 Iodophenyl Carbonyl Piperazine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, orbital energies, and charge distributions, which collectively govern the chemical reactivity and interaction potential of the compound.

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. DFT calculations for 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine would typically be performed to determine its optimized geometry, vibrational frequencies, and various electronic properties. jksus.org By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), one can obtain a detailed picture of bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional arrangement of the atoms. mdpi.comnih.gov

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Value
C-N (piperazine ring) bond length ~1.46 Å
C=O (carbonyl) bond length ~1.23 Å
C-I (iodophenyl) bond length ~2.10 Å
C-N-C (piperazine ring) bond angle ~110°

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.govyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, potentially involving the lone pairs of the nitrogen and oxygen atoms, as well as the π-systems of the iodophenyl rings. The LUMO, conversely, would likely be distributed over the carbonyl carbons and the aromatic rings, particularly the regions influenced by the electron-withdrawing iodine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecular Orbital Description Predicted Localization
HOMO Highest Occupied Molecular Orbital Phenyl rings, nitrogen and oxygen lone pairs
LUMO Lowest Unoccupied Molecular Orbital Carbonyl groups, aromatic rings

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species, such as receptors or other molecules. The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the case of this compound, the MEP map would likely show regions of high electron density (red) around the carbonyl oxygen atoms, making them potential sites for hydrogen bonding. researchgate.net The areas around the hydrogen atoms of the piperazine (B1678402) ring and the aromatic rings would exhibit a more positive potential (blue). The iodine atoms, due to their electronegativity and size, would also influence the electrostatic potential of the phenyl rings.

Molecular Modeling and Dynamics Simulations

While quantum chemical studies provide a static picture of a molecule's properties, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with other molecules, such as biological receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.govrsc.org This method is instrumental in drug discovery for understanding the binding mechanism and for predicting the affinity of a compound for a particular biological target. nih.govnih.gov

For this compound, molecular docking studies could be performed against various receptors where piperazine-containing molecules have shown activity. The docking simulations would predict the binding pose of the molecule within the receptor's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atoms). The results would be presented as a binding score, which estimates the binding affinity.

Table 3: Illustrative Molecular Docking Interaction Summary

Interaction Type Potential Interacting Residues in a Receptor Active Site
Hydrogen Bonding With amino acid residues having donor/acceptor groups (e.g., Ser, Thr, Gln)
Hydrophobic Interactions With nonpolar amino acid residues (e.g., Leu, Val, Phe)
Halogen Bonding The iodine atoms could interact with electron-rich atoms (e.g., oxygen, nitrogen)

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the flexibility of the piperazine ring and the rotation around the C-N and C-C single bonds allow it to adopt various conformations. physchemres.orgmdpi.com

Investigation of Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interaction with solvent molecules. Computational methods, such as those employing a Polarizable Continuum Model (PCM) or explicit solvent models in molecular dynamics simulations, are crucial for understanding these effects.

Solvation can impact the molecule's conformational dynamics. The central piperazine ring and the rotatable bonds connecting it to the iodophenylcarbonyl groups afford the molecule considerable flexibility. The preferred conformation in a vacuum or a nonpolar solvent might differ substantially from that in a polar solvent. Polar solvents can stabilize conformations with larger dipole moments and can influence the orientation of the iodophenyl rings, which in turn affects the accessibility of the iodine atoms for intermolecular interactions.

Furthermore, the solvent can play a direct role in modulating noncovalent interactions. Polar, coordinating solvents may compete with potential halogen bond acceptors, potentially disrupting the formation of self-assembled structures. nih.gov The hydrophobic nature of the iodophenyl groups suggests that in aqueous environments, hydrophobic effects could also drive aggregation, working in concert with or in opposition to specific interactions like halogen bonding. nih.gov

Theoretical Elucidation of Halogen Bonding Interactions

The iodine atoms in this compound are key to its potential role in supramolecular chemistry due to their ability to act as halogen bond donors. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govfrontiersin.org The electron-withdrawing nature of the adjacent aromatic ring and carbonyl group is expected to enhance the magnitude of the σ-hole on the iodine atoms in this molecule, making them potent halogen bond donors.

Nature and Directionality of C-I···X Noncovalent Interactions

The defining characteristic of a halogen bond is its high degree of directionality. The interaction occurs along the axis of the C-I covalent bond, leading to a C-I···X angle that is typically close to 180°. frontiersin.org This linearity arises from the location of the σ-hole, an area of positive electrostatic potential, which is centered on the halogen atom opposite to the covalent bond. ustc.edu.cn

Theoretical calculations using methods like Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2) can precisely map the electrostatic potential surface of the molecule, confirming the presence and magnitude of the σ-hole on the iodine atoms. acs.orgnih.gov These calculations can also predict the geometry of halogen-bonded adducts. The distance between the iodine and the acceptor atom (X) is typically shorter than the sum of their van der Waals radii. ustc.edu.cn

Below is an interactive data table with typical geometric parameters for C-I···X interactions observed in analogous systems, which would be expected for this compound.

Halogen Bond DonorHalogen Bond Acceptor (X)Interaction TypeTypical I···X Distance (Å)Typical C-I···X Angle (°)
C-IPyridine (N)C-I···N~2.94~171
C-ICarbonyl (O)C-I···O~3.00 - 3.20~165 - 175
C-IPhenyl (π-system)C-I···π~3.30 - 3.60~150 - 170

Note: Data is illustrative and based on findings from various iodinated compounds interacting with nitrogen, oxygen, and π-systems. nih.govmdpi.commdpi.com

Energetic Contributions of Halogen Bonds in Molecular Recognition

The strength of halogen bonds can range from weak van der Waals interactions to energies comparable to strong hydrogen bonds (5–180 kJ/mol). frontiersin.orgresearchgate.net The energy of the C-I···X bond is a critical factor in molecular recognition and the stability of supramolecular structures. Computational chemistry provides tools to quantify these energetic contributions.

The following table presents theoretical interaction energies for model systems that are relevant for estimating the potential halogen bond strength of this compound.

Interacting PairInteraction Energy (kJ/mol)Primary Energetic Contributors
C₆F₅–I ··· Pyridine-23.4Electrostatics, Induction
C₆F₅–I ··· O=CH₂-19.6Electrostatics, Dispersion
C₆H₅I ··· IC₆H₅ (Type II)-13.54Dispersion

Note: These values are derived from computational studies on model systems and serve as representative examples. nih.govmdpi.com

Implications for Supramolecular Assembly and Self-Organization

The ditopic nature of this compound, possessing two halogen bond donor sites, makes it a powerful building block (or "tecton") for crystal engineering and materials science. nih.gov The strong directionality and predictable geometry of the C-I···X halogen bonds allow for the rational design of ordered supramolecular architectures.

Depending on the nature of the interacting partner (the halogen bond acceptor), this molecule could form various self-organized structures:

1D Chains: If linked by a ditopic acceptor, linear chains can be formed. nih.gov

2D Networks: With multi-topic acceptors or through secondary interactions, extended two-dimensional sheets can be assembled.

3D Frameworks: More complex, three-dimensional structures are possible, potentially leading to materials with porous properties. nih.gov

The predictability of halogen bonding makes it a valuable tool for creating functional materials, where precise control over the molecular arrangement is essential for achieving desired optical, electronic, or adsorption properties. nih.govnih.gov The self-assembly process is a result of a delicate balance between the strong, directional halogen bonds and other weaker, less directional forces, such as C-H···O interactions, which are also possible given the molecule's structure. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Evaluation of Biological Target Modulation and Receptor Interactions

In vitro studies are crucial for elucidating the direct interactions of a compound with specific biological targets, such as receptors and enzymes. This section reviews the available data on the modulation of such targets by 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine.

Receptor Binding Assays (e.g., Dopamine Transporter, Serotonin (B10506) Receptors, CCR5)

Receptor binding assays are used to determine the affinity of a compound for a particular receptor. Despite the prevalence of the piperazine (B1678402) scaffold in compounds targeting various neurotransmitter receptors, a thorough search of scientific databases and literature reveals no specific studies that have evaluated the binding affinity of this compound for the Dopamine Transporter (DAT), serotonin receptors, or the C-C chemokine receptor type 5 (CCR5). Consequently, no binding affinity data (such as Kᵢ or IC₅₀ values) for this specific compound is available in the reviewed literature.

Enzyme Inhibition Kinetics (e.g., Sphingosine Kinases, Transglutaminase 2, Fatty Acid Amide Hydrolase, Dipeptidyl Peptidase 4)

Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of pathogenic enzymes. While various piperazine-containing molecules have been investigated as inhibitors for a range of enzymes, there is no published research detailing the enzyme inhibition kinetics of this compound against Sphingosine Kinases (SphK), Transglutaminase 2 (TG2), Fatty Acid Amide Hydrolase (FAAH), or Dipeptidyl Peptidase 4 (DPP-4). Therefore, kinetic parameters such as IC₅₀, Kᵢ, or kᵢₙₐ꜀ₜ/Kᵢ values for this compound are not available.

Characterization of Agonist/Antagonist Profiles

Determining whether a compound acts as an agonist (activator) or an antagonist (blocker) at a receptor is key to understanding its pharmacological profile. As no receptor binding affinity has been established for this compound in the available literature (as noted in section 5.1.1), no subsequent functional assays characterizing its potential agonist or antagonist profile at any specific receptor have been reported.

Antimicrobial Activity Assessments (In Vitro)

The antimicrobial potential of novel chemical entities is a significant area of research. This section addresses the in vitro antibacterial and antifungal properties of this compound.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

While the broader class of piperazine derivatives has been explored for antibacterial properties, a review of the scientific literature indicates that this compound has not been specifically screened for its antibacterial activity against common bacterial pathogens. There are no published studies reporting its antibacterial spectrum or its Minimum Inhibitory Concentration (MIC) values against any tested microorganisms.

Antifungal Activity and Mechanism of Action Studies

Similar to the lack of antibacterial data, there is no available research in the scientific literature that has assessed the antifungal activity of this compound. Consequently, no data exists on its efficacy against fungal strains, nor have any studies been conducted to investigate its potential mechanism of antifungal action.

Antiviral Properties and Mechanisms of Entry Inhibition (In Vitro)There is no available data concerning the in vitro antiviral properties of this compound or its potential mechanisms of viral entry inhibition.

HIV-1 Entry Inhibitor Evaluation

The piperazine scaffold is a well-established pharmacophore in the development of antiviral agents, including those targeting the Human Immunodeficiency Virus type 1 (HIV-1). A number of 1,4-disubstituted piperidine (B6355638)/piperazine derivatives have been designed and synthesized as CCR5 antagonists, a class of HIV-1 entry inhibitors. nih.gov Many of these compounds have demonstrated potent anti-HIV-1 activities, with IC50 values in the nanomolar range. nih.gov

For instance, the N-(4-fluoro-benzyl)piperazine analog B07 hydrochloride showed potency against HIV-1 similar to the established inhibitor TAK-220 hydrochloride, but with significantly improved water solubility and oral bioavailability. nih.gov This highlights the potential of the piperazine core in developing effective anti-HIV-1 agents. While direct studies on this compound are not available, research on a related thion derivative of a dibenzoyl substituted piperazine revealed a remarkable 100% inhibition of HIV, in stark contrast to the 11% inhibition by the original carbonyl compound. researchgate.net This suggests that the 1,4-diaroylpiperazine backbone is a promising scaffold for anti-HIV-1 drug design. The presence of iodine atoms on the phenyl rings of this compound could further modulate this activity through their electronic and steric properties.

Compound ClassTargetActivityReference
1,4-Disubstituted piperazine derivativesHIV-1 (R5)Potent, with IC50 values at nanomolar levels nih.gov
Thion derivative of dibenzoyl substituted piperazineHIV100% inhibition researchgate.net
Aloperine and its derivativesHIV-1 entryInhibited both X4 and R5 HIV-1 Env-mediated cell–cell fusions nih.gov
N-Substituted Pyrrole Derivative 12mHIV-1 Entry (Gp41)Inhibits HIV-1 entry by targeting Gp41 frontiersin.org

Activity against Other Viral Pathogens (e.g., Coxsackieviruses)

The antiviral potential of piperazine derivatives extends beyond HIV-1. Studies have shown that substituted heteroaromatic piperazine and piperidine derivatives can act as inhibitors of human enterovirus 71 (EV71) and coxsackievirus A16. nih.gov In one study, a piperazine derivative, compound 8e, exhibited excellent activity against Coxsackievirus A16 with an IC50 of 1.24 µM and moderate activity against EV71 with an IC50 of 4.28 µM, alongside weak cytotoxicity. nih.gov

Furthermore, the core piperazine structure has been evaluated for its antiviral activity against the Chikungunya virus, where it was found to bind to the hydrophobic pocket of the virus's capsid protein. nih.gov This suggests that the piperazine scaffold can be a versatile starting point for the design of inhibitors against a range of viral pathogens. The specific substitution pattern of this compound, with its two iodophenylcarbonyl moieties, could confer a unique inhibitory profile against various viruses, including coxsackieviruses.

Compound ClassViral PathogenMechanism/TargetReference
Substituted heteroaromatic piperazine derivativesEnterovirus 71 and Coxsackievirus A16Inhibition of viral replication nih.gov
PiperazineChikungunya virusBinds to the hydrophobic pocket of the capsid protein nih.gov
Piperazine-based compoundsSARS-CoV-2Potential inhibition of the main protease nih.gov
Piperazine-substituted pyranopyridinesHepatitis B Virus (HBV)Inhibits virion production mdpi.com

Radioprotective Effects in Irradiated Cell Lines (In Vitro)

There is a growing interest in developing agents that can protect healthy tissues from the damaging effects of ionizing radiation. Piperazine derivatives have emerged as a promising class of compounds in this regard. nih.gov These agents are thought to work by mitigating the oxidative stress and cellular damage induced by radiation. mdpi.com

DNA Damage Mitigation Studies

Ionizing radiation can cause significant damage to cellular components, most critically to DNA. nasa.gov Radioprotective agents can help mitigate this damage through various mechanisms, including the scavenging of free radicals. nih.govtandfonline.com The aromatic rings in compounds like this compound can delocalize unpaired electrons, which is a key feature for free radical scavenging activities. researchgate.net

The presence of iodine in the structure of this compound is of particular interest. While iodinated contrast media have been shown to potentially increase DNA damage in the presence of X-rays, molecular iodine has also been found to protect cells from DNA damage. lifespa.comnih.gov This protective effect may be due to iodine's ability to act as a naturally occurring antioxidant and to activate the body's free radical-scavenging enzymes. lifespa.com Therefore, the iodine atoms in this compound could contribute to its potential radioprotective effects by mitigating radiation-induced DNA damage.

Cellular Viability and Survival Post-Irradiation

In vitro studies on second-generation piperazine derivatives have demonstrated their ability to enhance the viability of cells after exposure to radiation. nih.gov For example, in MOLT-4 cells, pretreatment with certain piperazine derivatives at a concentration of 100 µM before irradiation with 2 Gy led to a significant increase in cell viability compared to cells that were only irradiated. nih.gov Specifically, pretreatment with compounds designated as '4' and '6' in the study resulted in viability rates of 143% and 135%, respectively, relative to the irradiated-only control group. nih.gov This suggests that the piperazine scaffold can play a crucial role in protecting cells from radiation-induced death. The specific structure of this compound, combining the piperazine core with iodinated phenyl groups, may offer a synergistic effect in enhancing cellular survival post-irradiation.

Effect of Piperazine Derivatives on the Viability of Irradiated MOLT-4 Cells
Treatment GroupConcentrationCell Viability (%)Reference
Irradiation (2 Gy) alone-100 nih.gov
Pretreatment with compound '4' + Irradiation (2 Gy)100 µM143 nih.gov
Pretreatment with compound '6' + Irradiation (2 Gy)100 µM135 nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of piperazine derivatives is highly dependent on the nature and position of the substituents on both the piperazine ring and any associated aromatic moieties. nih.govnih.gov SAR studies are crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets.

Influence of Substituent Position and Electronic Properties on Biological Potency

The presence of halogen substituents on the aromatic rings of piperazine derivatives can significantly influence their biological activity. researchgate.net The electronic properties of halogens, such as their electronegativity and polarizability, play a key role in their interactions with biological targets. researchgate.net Iodine, being the largest and most polarizable of the stable halogens, can form strong halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding. nih.gov

Stereochemical Aspects of Biological Activity

The concept of stereochemistry playing a role in the biological activity of this compound is, in principle, limited due to the molecule's symmetry. The piperazine ring can exist in different conformations, most notably the chair and boat forms. In a symmetrically substituted piperazine such as this, where the two substituents on the nitrogen atoms are identical, the chair conformation is generally the most stable.

In this stable chair conformation, the two bulky 3-iodophenylcarbonyl groups would preferentially occupy equatorial positions to minimize steric hindrance. This would result in a single, stable, and symmetric three-dimensional structure. Unlike chiral molecules, which have non-superimposable mirror images (enantiomers), this compound is achiral. Therefore, the classical stereochemical considerations involving enantiomers or diastereomers and their differential binding to biological targets are not applicable.

However, the rotational freedom around the amide bonds could theoretically lead to different conformers (rotamers). The orientation of the 3-iodophenyl rings relative to the piperazine core could potentially influence interactions with a biological target. The planarity of the amide bond and the steric bulk of the iodine atom would be key factors in determining the preferred rotational conformations. Without specific binding studies, it is not possible to determine if one particular rotamer is favored for a specific biological interaction.

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling is a crucial technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. acs.orgnih.gov For a novel compound like this compound, where the biological target is unknown, a pharmacophore model cannot be definitively elucidated.

However, based on its chemical structure, a hypothetical pharmacophore model can be proposed, highlighting its key chemical features. This model could then be used in virtual screening to identify potential biological targets.

Key Pharmacophoric Features of this compound:

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms are strong hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The two 3-iodophenyl rings represent significant hydrophobic and aromatic features. These can engage in hydrophobic interactions, pi-pi stacking, or cation-pi interactions with a receptor binding pocket.

Halogen Bond Donors: The iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Piperazine Core: The central piperazine ring acts as a rigid scaffold, positioning the two iodophenylcarbonyl moieties at a specific distance and orientation from each other.

A generalized pharmacophore model would consist of a central scaffold with two symmetrically placed features on opposite sides, each comprising an aromatic ring, a hydrogen bond acceptor, and a halogen bond donor. The distances and angles between these features would be critical for defining the model.

Table 1: Potential Pharmacophoric Features of this compound

Feature Number Description
Aromatic Ring 2 Phenyl groups for hydrophobic and aromatic interactions.
Hydrogen Bond Acceptor 2 Carbonyl oxygens.
Halogen Bond Donor 2 Iodine atoms.

The development of a predictive pharmacophore model would necessitate the synthesis and biological evaluation of a series of related compounds to establish a structure-activity relationship (SAR). nih.gov By comparing the biological activities of molecules with variations in the substitution pattern on the phenyl rings or modifications to the piperazine core, the essential features for activity could be identified and refined into a robust pharmacophore model.

Applications in Molecular Imaging and Radiopharmaceutical Development Preclinical Research

Strategies for Radiosynthesis with Iodine Isotopes (e.g., ¹²³I, ¹²⁵I)

The introduction of a radioactive iodine isotope onto the 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine scaffold is a critical step in its development as a radiopharmaceutical. Iodine isotopes such as ¹²³I (for SPECT) and ¹²⁵I (for preclinical research and autoradiography) are commonly used. nih.govmdpi.com The choice of isotope depends on the intended application, considering factors like half-life and emission characteristics. mdpi.comnih.gov

A primary method for radioiodination is iododestannylation. mdpi.com This technique involves a precursor molecule where the iodine atom is replaced by a trialkyltin group, such as tributyltin. This stannylated precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²⁵I]) in the presence of a mild oxidizing agent. mdpi.com The oxidizing agent, such as Chloramine-T or Iodogen, facilitates the electrophilic substitution of the tin group with the radioactive iodine isotope. mdpi.comresearchgate.net This method is favored for its high efficiency and specificity, allowing for the production of radiolabeled compounds with high specific activity under gentle reaction conditions. mdpi.com

For this compound, this would involve the synthesis of a bis-trialkylstannyl precursor, 1,4-Bis[(3-(tributylstannyl)phenyl)carbonyl]piperazine. This precursor would then undergo a radioiodination reaction to yield the desired radiolabeled product.

Table 1: Key Aspects of Iododestannylation for Radiosynthesis

Parameter Description Relevance
Precursor A non-radioactive molecule containing a trialkyltin (e.g., tributyltin) group at the site of radioiodination. Essential for the iododestannylation reaction.
Radioisotope Typically Na[¹²³I] or Na[¹²⁵I] for SPECT or preclinical studies, respectively. Provides the radioactive signal for imaging.
Oxidizing Agent Mild agents like Chloramine-T or Iodogen are used to convert iodide to an electrophilic iodine species. Facilitates the substitution reaction.
Reaction Conditions Generally mild, which helps in preserving the integrity of the molecule. Important for complex molecules to prevent degradation.

| Specific Activity | A measure of the radioactivity per unit mass of the compound. High specific activity is often desirable. | Crucial for targeting receptors present in low densities. |

This interactive table summarizes the critical components and considerations in the iododestannylation radiolabeling process.

Following radiosynthesis, the crude reaction mixture contains the desired radiolabeled product, unreacted radioactive iodide, and various chemical impurities. Purification is essential to ensure that the final product is suitable for in vitro or in vivo studies. High-Performance Liquid Chromatography (HPLC) is the most common method for purifying radiolabeled compounds. It effectively separates the radiolabeled product from precursors and byproducts, ensuring high radiochemical purity.

Quality control is a mandatory step to verify the identity, purity, and specific activity of the radiolabeled compound. This typically involves:

Radiochemical Purity Assessment: Using radio-HPLC or radio-Thin Layer Chromatography (radio-TLC) to confirm that the radioactivity is associated with the correct chemical entity.

Identity Confirmation: Co-elution of the radioactive product with a non-radioactive, authenticated standard of this compound on an HPLC system.

Specific Activity Measurement: Quantifying the amount of radioactivity relative to the mass of the compound.

Development of Molecular Probes for Preclinical Imaging

The development of a successful molecular probe for preclinical imaging requires a combination of favorable properties. nih.gov Based on the in vitro characterization, radiolabeled analogues of this compound can be advanced into preclinical imaging studies in animal models. These studies aim to visualize the distribution of the target receptor or enzyme in vivo. The data gathered from radiosynthesis and in vitro characterization are fundamental for designing and interpreting these preclinical imaging experiments, ultimately determining the compound's utility as a research tool or a potential diagnostic agent.

Evaluation of Distribution and Target Engagement in Animal Models

No preclinical studies describing the in vivo evaluation of radiolabeled this compound in animal models have been published. As a result, there is a complete lack of data regarding its biodistribution, pharmacokinetics, and target engagement. Information that would typically be presented in this section, such as tissue uptake percentages, tumor-to-background ratios, and evidence of specific binding to a biological target through blocking studies, does not exist for this compound. Therefore, no data tables or detailed research findings on its performance in preclinical models can be provided.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Tuned Pharmacological Profiles

The rational design of new analogues based on the "1,4-Bis[(3-Iodophenyl)carbonyl]piperazine" structure is a key avenue for future research. This approach aims to systematically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a central piperazine (B1678402) ring flanked by two iodophenylcarbonyl moieties, offers multiple points for chemical modification.

Key strategies for the rational design of next-generation analogues include:

Substitution on the Phenyl Rings: The iodine atoms on the phenyl rings are significant for both their steric and electronic properties and can serve as handles for further chemical reactions. Researchers can explore the replacement of iodine with other halogens (e.g., bromine, chlorine, fluorine) or with various electron-donating or electron-withdrawing groups to modulate the compound's interaction with its biological targets.

Modification of the Piperazine Core: The piperazine ring itself can be a target for modification. Introducing substituents on the piperazine ring could alter the conformational flexibility of the molecule, potentially leading to improved binding affinity and selectivity.

The following table outlines potential modifications and their expected impact on pharmacological profiles:

Structural Modification Rationale Potential Impact on Pharmacological Profile
Replacement of Iodine with other HalogensTo investigate the role of halogen bonding and electronic effects on target engagement.Altered binding affinity, selectivity, and metabolic stability.
Introduction of Alkyl or Aryl groups on Phenyl RingsTo explore new binding pockets and enhance lipophilicity.Increased potency and modified pharmacokinetic properties.
Substitution on the Piperazine RingTo restrict conformational flexibility and improve selectivity.Enhanced selectivity for specific receptor subtypes.
Replacement of Carbonyl LinkersTo improve metabolic stability and oral bioavailability.Modified pharmacokinetic profile and potentially altered target interactions.

Exploration of Polypharmacology and Multi-Target Ligands

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction in drug discovery, particularly for complex diseases. The "this compound" scaffold, with its symmetrical structure and multiple potential interaction points, is a promising candidate for the development of multi-target ligands.

Future research in this area will likely focus on:

Identifying Off-Target Activities: Systematically screening "this compound" and its analogues against a broad panel of receptors, enzymes, and ion channels to identify additional, therapeutically relevant targets.

Designing Dual- or Multi-Target Ligands: Intentionally designing molecules that can modulate two or more targets implicated in a particular disease pathway. For instance, a compound could be engineered to interact with both a G protein-coupled receptor (GPCR) and a specific enzyme involved in the same signaling cascade.

Leveraging Synergistic Effects: Investigating whether hitting multiple targets simultaneously can lead to synergistic therapeutic effects, potentially allowing for lower doses and reduced side effects.

The exploration of polypharmacology could open up new therapeutic applications for derivatives of "this compound" in areas such as neurodegenerative diseases and cancer, where complex and interconnected pathways are often involved.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govresearchgate.net For "this compound," these computational tools can be instrumental in several ways:

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and potential toxicity of novel analogues before they are synthesized. nih.gov This can help prioritize the most promising candidates for experimental validation.

De Novo Design: Generative AI models can design entirely new molecules based on the "this compound" scaffold with desired properties. nih.gov These models can explore a vast chemical space to identify novel structures that might not be conceived through traditional medicinal chemistry approaches.

Structure-Activity Relationship (SAR) Analysis: Machine learning can be used to analyze complex SAR data to identify the key structural features that determine a compound's activity and selectivity. nih.gov This can provide valuable insights for the rational design of more potent and specific molecules.

The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery and optimization of new drugs based on the "this compound" framework. researchgate.net

Development of Novel Assay Systems for Deeper Mechanistic Understanding

A thorough understanding of how "this compound" and its derivatives interact with their biological targets at a molecular level is crucial for their further development. The advancement of novel assay systems will be critical in elucidating these mechanisms.

Future research will likely involve the use of:

High-Throughput Screening (HTS) Assays: The development of robust and physiologically relevant HTS assays will be essential for screening large libraries of analogues and identifying compounds with desired activities. physiology.org

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding kinetics and thermodynamics of compound-target interactions.

Cell-Based Assays: Advanced cell-based assays, including those utilizing CRISPR-Cas9 gene editing and high-content imaging, can be used to study the effects of these compounds in a more physiologically relevant context.

Cryo-Electron Microscopy (Cryo-EM): For targets that are amenable to structural biology, cryo-EM can provide high-resolution structures of the compound bound to its target, offering invaluable insights for structure-based drug design.

GPCR-Focused Assays: Given that many piperazine-containing compounds target G protein-coupled receptors, the use of specialized assays such as Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) can help to dissect the complex signaling pathways modulated by these molecules. nih.govmdpi.com

The data generated from these advanced assay systems will not only deepen our understanding of the mechanism of action of "this compound" but will also provide a strong foundation for the rational design of the next generation of therapeutics.

Q & A

Q. What are the common synthetic routes for preparing 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves a two-step acylation of piperazine with 3-iodobenzoyl chloride. Key methodological considerations include:

  • Step 1 : React piperazine with excess 3-iodobenzoyl chloride in anhydrous dichloromethane under reflux (40–60°C) to ensure complete substitution .
  • Step 2 : Neutralize byproducts (e.g., HCl) using a base like triethylamine or NaOH to prevent degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
  • Critical factors : Stoichiometric control (2:1 molar ratio of acyl chloride to piperazine) and inert gas (N₂) protection minimize side reactions like oxidation of iodine substituents .

Q. What spectroscopic techniques are employed to characterize this compound, and how are structural ambiguities resolved?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The deshielded carbonyl carbons (~165–170 ppm) and iodophenyl aromatic protons (7.5–8.5 ppm) validate the structure .
  • IR : Stretching bands at ~1680 cm⁻¹ (C=O) and 600–700 cm⁻¹ (C-I) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the theoretical mass (e.g., m/z 638.92 for C₁₈H₁₄I₂N₂O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; heavy iodine atoms enhance diffraction contrast .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings influence the biological activity of this compound derivatives?

  • Electron-Withdrawing Groups (EWGs) : Iodine’s inductive effect increases electrophilicity, enhancing binding to targets like enzymes or DNA. Meta-substituted iodine may reduce steric hindrance compared to ortho .
  • Comparative SAR : Analogues with EWGs (e.g., -NO₂, -CF₃) show higher DPP-IV inhibition (IC₅₀ ~10–50 µM) than EDG-substituted derivatives .
  • Conformational Analysis : Spartan06 or Gaussian optimizations reveal that planar benzoyl groups favor π-π stacking with biological targets .

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding modes. For DNA (PDB: 1BNA), the compound showed ΔG = -7.5 kcal/mol via pi-alkyl interactions with guanine (DG4) and hydrogen bonds with adenine (DA6) .
  • MD Simulations : GROMACS or AMBER assess stability; iodine’s van der Waals radius contributes to minor groove binding .
  • Pharmacophore Modeling : Identifies critical features (e.g., carbonyl groups for H-bonding, iodine for hydrophobic contacts) .

Q. How do researchers resolve contradictions in biological activity data across different studies of piperazine-based compounds?

  • Controlled Replication : Standardize assay conditions (e.g., DPP-IV inhibition at pH 7.4, 37°C) to minimize variability .
  • Analytical Validation : HPLC-UV quantifies compound purity (>98%) to exclude degradation artifacts .
  • Meta-Analysis : Compare substituent effects across studies. For example, para-substituted derivatives consistently outperform meta-substituted ones in enzyme inhibition .
  • Computational Validation : Dock conflicting compounds against the same target (e.g., DNA) to reconcile discrepancies in reported IC₅₀ values .

Q. What strategies optimize the stability of this compound under experimental storage conditions?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation of iodine .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of carbonyl groups .
  • Solvent Choice : Dissolve in DMSO (dry) for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Methodological Tables

Table 1 : Comparison of Piperazine Derivatives’ Biological Activities

CompoundSubstituentTargetBinding Affinity (ΔG, kcal/mol)Reference
This compound3-IodobenzoylDNA (1BNA)-7.5
1,4-Bis(4-nitrophenyl)piperazine4-NitrobenzoylDPP-IVIC₅₀ = 12 µM
1,4-Bis(2-chloro-4-nitrophenyl)piperazine2-Cl,4-NO₂DNA (1BNA)-7.4

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